molecular formula C18H14N2O3 B2939846 3-[(E)-2-Cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid CAS No. 1798421-74-5

3-[(E)-2-Cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid

Cat. No.: B2939846
CAS No.: 1798421-74-5
M. Wt: 306.321
InChI Key: RMNRVFLRTKDPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-2-Cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid is a synthetic organic compound featuring a benzoic acid backbone conjugated with a cyano-substituted acrylamide moiety and a 3-methylaniline group. This structure combines electron-withdrawing (cyano, carbonyl) and electron-donating (methyl-substituted anilino) groups, which influence its physicochemical properties and biological interactions. The compound is synthesized via Knoevenagel condensation, a common method for preparing α,β-unsaturated carbonyl derivatives .

Properties

IUPAC Name

3-[(E)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12-4-2-7-16(8-12)20-17(21)15(11-19)10-13-5-3-6-14(9-13)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNRVFLRTKDPJT-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)C(=O)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound R₁: 3-methylanilino, R₂: H C₁₈H₁₄N₂O₃ ~306.3 Not Reported Cyano, acrylamide, benzoic acid
4-[(E)-3-Oxo-3-phenylprop-1-enyl]benzoic acid (8a) R₁: Ph, R₂: H C₁₆H₁₂O₃ 252.27 220–222 Acrylate, benzoic acid
4-[(E)-3-(4-Fluorophenyl)-3-oxoprop-1-enyl]benzoic acid (8b) R₁: 4-F-Ph, R₂: H C₁₆H₁₁FO₃ 270.26 228–230 Fluorophenyl, acrylate, benzoic acid
3-(2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acid (2B) R₁: 3,5-di-t-Bu-4-OH-Ph, R₂: H C₂₅H₂₈N₂O₄ 420.51 196–200 Cyano, phenolic hydroxyl, benzoic acid
{4-[(1E)-2-Cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-enyl]phenoxy}acetic acid R₁: 4-ethoxycarbonylanilino, R₂: OCH₂COOH C₂₂H₁₉N₂O₆ 407.40 Not Reported Cyano, ethoxycarbonyl, acetic acid

Key Observations :

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., fluorine in 8b) enhance antibacterial activity compared to unsubstituted analogs (8a) by increasing electrophilicity and membrane permeability . The target compound’s 3-methylanilino group, a moderate electron-donating substituent, may reduce reactivity but improve metabolic stability.

Physicochemical Properties: The cyano group in the target compound and 2B increases polarity, improving solubility in polar solvents compared to non-cyano analogs like 8a or 8b. The ethoxycarbonyl group in ’s compound enhances lipophilicity, favoring passive diffusion across biological membranes.

Synthetic Methodology: All analogs are synthesized via Knoevenagel condensation, confirming the versatility of this reaction for α,β-unsaturated systems .

Research Findings and Implications

  • Antibacterial Activity: Fluorinated derivatives (8b) show superior activity (MIC: 4 µg/mL against S. aureus) compared to 8a (MIC: 16 µg/mL), highlighting the role of halogen substituents . The target compound’s 3-methylanilino group may offer a balance between activity and toxicity.
  • Antioxidant Potential: The tert-butyl-hydroxyphenyl group in 2B contributes to radical scavenging (IC₅₀: 12 µM for DPPH assay), a property absent in the target compound due to its lack of phenolic groups .
  • Solubility and Bioavailability : The acetic acid moiety in ’s compound improves water solubility, a critical factor for oral bioavailability. The target compound’s benzoic acid group may similarly enhance solubility at physiological pH.

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